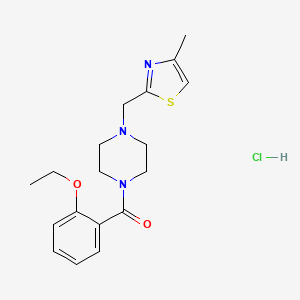
(2-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride , with the CAS number 1331355-67-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C18H24ClN3O2S, with a molecular weight of 381.9 g/mol . Its structural components include a piperazine ring linked to a thiazole moiety, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1331355-67-9 |
| Molecular Formula | C18H24ClN3O2S |
| Molecular Weight | 381.9 g/mol |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, suggesting that the structure of this compound may contribute positively to its antitumor potential .
Anticonvulsant Activity
Thiazole-containing compounds are also noted for their anticonvulsant effects. The structure activity relationship (SAR) analyses suggest that modifications in the thiazole ring and substituents on the phenyl group can significantly influence anticonvulsant potency . While direct studies on this compound's anticonvulsant activity are lacking, its structural similarity to known active compounds suggests potential efficacy.
Case Studies and Research Findings
Several studies have explored the biological implications of thiazole derivatives:
- Antitumor Studies : A recent study demonstrated that thiazole-integrated compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects . The incorporation of piperazine rings was found to enhance these effects.
- Antimicrobial Activity : A series of thiazole-based compounds were synthesized and tested against bacterial strains, revealing promising antimicrobial activity comparable to established antibiotics . This suggests that this compound could be investigated further for similar applications.
- Anticonvulsant Properties : Compounds with similar structures have been evaluated for anticonvulsant activity in animal models, showing significant protection against seizures induced by chemical agents . This points towards a potential therapeutic application for neurological disorders.
属性
IUPAC Name |
(2-ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-3-23-16-7-5-4-6-15(16)18(22)21-10-8-20(9-11-21)12-17-19-14(2)13-24-17;/h4-7,13H,3,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYCOIGRHSXOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














